2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by a hydroxyl group at the second position, a phenyl group at the third position, and a trifluoromethyl group at the fifth position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 239.19 g/mol. The trifluoromethyl group significantly influences its chemical behavior, enhancing lipophilicity and potentially affecting biological activity, making it an interesting compound for various applications in chemistry and pharmacology .
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The synthesis of 2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine can be achieved through various methods:
2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine has several notable applications:
Interaction studies are crucial for understanding how 2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine interacts with biological systems. Preliminary studies suggest that its lipophilicity facilitates membrane penetration and interaction with intracellular targets. Further research is needed to characterize specific molecular interactions and elucidate potential therapeutic effects or toxicities associated with this compound .
Several compounds share structural similarities with 2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine. Here are some notable examples:
Compound Name | Key Features | Uniqueness |
---|---|---|
2-Hydroxy-3-(trifluoromethyl)pyridine | Lacks phenyl group; different reactivity | Simpler structure may lead to different properties |
3-(Trifluoromethyl)-2-pyridone | Hydroxyl group in a different position | Altered reactivity due to hydroxyl positioning |
2-Hydroxy-5-(trifluoromethyl)pyridine | Lacks phenyl group; different biological activity | Variation in functional groups affects applications |
2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine | Contains methoxy instead of phenyl | Unique balance of hydrophilic and lipophilic properties |
The uniqueness of 2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that may not be present in other similar compounds .
2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine (CAS 1214369-72-8) is a fluorinated heterocyclic compound characterized by a pyridine ring substituted with hydroxyl (-OH), phenyl (-C6H5), and trifluoromethyl (-CF3) groups at positions 2, 3, and 5, respectively. Its molecular formula is C12H8F3NO, with a molecular weight of 239.20 g/mol. This compound belongs to the broader class of trifluoromethylpyridines (TFMPs), which are valued for their electronic and steric properties, enabling diverse applications in medicinal chemistry and agrochemical synthesis.
The structure combines electron-withdrawing trifluoromethyl and hydroxyl groups, which influence reactivity and bioactivity. The phenyl substituent enhances aromatic stability while introducing steric complexity. This compound serves as a key intermediate in synthesizing bioactive molecules and functional materials.
The development of TFMP derivatives traces back to the 1980s, driven by demand for agrochemicals with improved efficacy and selectivity. Early TFMP compounds, such as fluazifop (a herbicide), were synthesized via vapor-phase chlorination/fluorination of picoline derivatives. While 2-hydroxy-3-phenyl-5-(trifluoromethyl)pyridine itself is a more recent entry, its synthesis aligns with established TFMP methodologies.
Key milestones include:
This compound’s relevance stems from its:
Recent studies focus on optimizing its synthesis for industrial scalability and exploring novel derivatives with enhanced bioactivity.
This review systematically examines:
A primary route involves vapor-phase chlorination/fluorination of picoline derivatives. For example, 3-picoline undergoes sequential chlorination and fluorination to yield 2,5-dichloro-5-(trifluoromethyl)pyridine (2,5-CTF), a precursor for TFMP derivatives. Reaction conditions (300–450°C, transition metal catalysts) control regioselectivity and by-product formation.
Substrate | Reaction Conditions (°C) | Major Product (Yield) | By-Products |
---|---|---|---|
3-Picoline | 335 (CFB) / 320 (Empty) | 3-TF (86.4%) | 2,5-CTF (6.6%) |
2-Picoline | 350–360 (CFB) | 3-TF (71.3%) | 2,3-CTF (11.1%) |
4-Picoline | 380 (CFB) / 380 (Empty) | 3-TF (7.4%) | 2,5-CTF (64.1%) |
CFB = Catalyst Fluidized Bed; TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine.
Trifluoromethyl-containing building blocks (e.g., ethyl 2,2,2-trifluoroacetate) react with amines or nitriles to form pyridine rings. This method is less common but offers flexibility in introducing substituents.
The hydroxyl group in 2-hydroxy-3-phenyl-5-(trifluoromethyl)pyridine can undergo:
Property | Value | Source |
---|---|---|
Molecular Weight | 239.20 g/mol | |
Boiling Point | Not reported | - |
Density | ~1.61 g/cm³ (predicted) | |
Solubility | Soluble in polar aprotic solvents |
The trifluoromethyl group reduces electron density in the pyridine ring, directing electrophilic substitution to the 2-position. The hydroxyl group increases acidity (pKa ~5.89).
This compound serves as a precursor for:
Derivatives exhibit:
The hydroxyl group enables coordination with metals (e.g., Fe, Cu), forming complexes for catalysis or magnetic materials.
Derivative | CAS No. | Key Modification | Application |
---|---|---|---|
2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine | 1214341-78-2 | Chlorine at position 2 | Intermediate for herbicides |
3-Fluoro-2-phenyl-5-(trifluoromethyl)pyridine | 1214353-25-9 | Fluorine at position 3 | Fungicide precursors |
2-Methoxy-3-phenyl-5-(trifluoromethyl)pyridine | 1214389-95-3 | Methoxy group at position 2 | Enhanced bioavailability |
Compounds like 2,6-bis(trifluoromethyl)pyridine (CAS 1460292-16-3) show improved herbicidal activity due to increased lipophilicity.